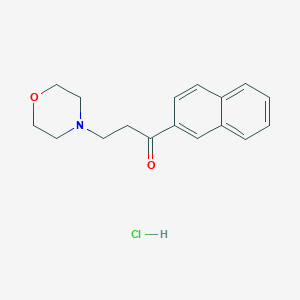

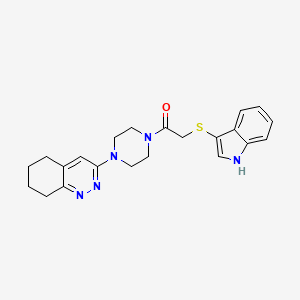

![molecular formula C20H16F3N3O4 B2355033 Ácido 2-fenil-2-[(3-{3-[3-(trifluorometil)fenil]-1,2,4-oxadiazol-5-il}propanoyl)amino]acético CAS No. 874374-65-9](/img/structure/B2355033.png)

Ácido 2-fenil-2-[(3-{3-[3-(trifluorometil)fenil]-1,2,4-oxadiazol-5-il}propanoyl)amino]acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid is a useful research compound. Its molecular formula is C20H16F3N3O4 and its molecular weight is 419.36. The purity is usually 95%.

BenchChem offers high-quality 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry: A building block in the synthesis of complex organic molecules.

Biology: Studied for potential enzyme inhibition properties.

Medicine: Investigated for anti-inflammatory and anticancer properties.

Industry: Potential use in the development of high-performance materials due to its stability and functional groups.

Mechanism of Action: This compound exerts its effects by binding to specific molecular targets. For instance, in medicinal applications, it might inhibit enzymes by occupying the active site, preventing substrate interaction. The trifluoromethyl and oxadiazole groups enhance binding affinity and selectivity.

Mecanismo De Acción

Mode of Action

The mode of action of this compound is not well-documented. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner. The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

For example, some trifluoromethyl-containing compounds have been shown to act as agonists for peroxisome proliferator-activated receptors, which play a role in the regulation of central inflammation .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s stability and bioavailability .

Result of Action

Compounds with similar structures have been found to have various biological activities, such as anti-inflammatory and analgesic activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Start with 3-(trifluoromethyl)benzaldehyde, which reacts with hydroxylamine to form 3-(trifluoromethyl)benzaldoxime.

Cyclize 3-(trifluoromethyl)benzaldoxime to obtain 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole using acetic anhydride.

Perform a Friedel-Crafts acylation on 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with 3-chloropropionyl chloride to get 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride.

Condense 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride with glycine ethyl ester and subsequently hydrolyze to yield 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid.

Industrial Production Methods: The steps mentioned can be scaled up to industrial production. Control the reaction conditions (temperature, pressure) and use catalysts to improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Reacts with oxidizing agents to form the corresponding sulfoxides and sulfones.

Reduction: Hydrogenation can reduce the oxadiazole ring.

Substitution: Halogenation, nitration, and sulfonation due to its aromatic structure.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas over a palladium catalyst.

Substitution: Electrophilic reagents for halogenation or nitration.

Major Products:

Oxidized compounds, reduced derivatives, and substituted phenyl rings.

Comparación Con Compuestos Similares

Similar Compounds:

2-phenyl-2-[3-[3-[3-(chloromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

2-phenyl-2-[3-[3-[3-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

Uniqueness: 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid stands out due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Would you like more details on any specific part of this compound?

Propiedades

IUPAC Name |

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYIMMKEYGWJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2354952.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)

![ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)